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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

Cat. No.: B085305 Get Quote

(1R,2S)-1-amino-2-indanol, a rigid bicyclic amino alcohol, has emerged as a cornerstone in

the field of asymmetric synthesis. Its unique stereochemical architecture and conformational

rigidity make it an exceptionally effective chiral auxiliary and ligand for a wide range of

enantioselective and diastereoselective transformations. This has led to its widespread

application in academic research and the pharmaceutical industry, most notably in the

synthesis of the HIV protease inhibitor Indinavir (Crixivan®).[1][2] This document provides

detailed application notes and protocols for researchers, scientists, and drug development

professionals on the use of (1R,2S)-1-amino-2-indanol as a chiral auxiliary.

Core Applications
The utility of (1R,2S)-1-amino-2-indanol spans several key areas of asymmetric synthesis:

Asymmetric Transfer Hydrogenation of Ketones: As a chiral ligand for transition metals like

Ruthenium(II), it facilitates the highly enantioselective reduction of prochiral ketones to chiral

secondary alcohols.[3]

Diastereoselective Aldol Reactions: When incorporated into chiral auxiliaries, it directs the

stereochemical outcome of aldol reactions, enabling the synthesis of desired syn- or anti-

aldol products with high diastereoselectivity.[2]

Diastereoselective Alkylations: Chiral oxazolidinone derivatives of (1R,2S)-1-amino-2-
indanol are effective in guiding the stereoselective alkylation of enolates.[1][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b085305?utm_src=pdf-interest
https://www.benchchem.com/product/b085305?utm_src=pdf-body
https://www.researchgate.net/publication/6949896_cis-1-Amino-2-indanol_in_Drug_Design_and_Applications_to_Asymmetric_Processes
https://pmc.ncbi.nlm.nih.gov/articles/PMC6214626/
https://www.benchchem.com/product/b085305?utm_src=pdf-body
https://www.benchchem.com/product/b085305?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo970405a
https://pmc.ncbi.nlm.nih.gov/articles/PMC6214626/
https://www.benchchem.com/product/b085305?utm_src=pdf-body
https://www.benchchem.com/product/b085305?utm_src=pdf-body
https://www.researchgate.net/publication/6949896_cis-1-Amino-2-indanol_in_Drug_Design_and_Applications_to_Asymmetric_Processes
https://www.mdpi.com/1420-3049/29/11/2442
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Chiral Amines and Pharmaceuticals: It serves as a crucial building block and

chiral template in the synthesis of complex molecules, including bioactive compounds and

pharmaceuticals.[1][2][5]

Data Presentation: Performance in Asymmetric
Reactions
The effectiveness of (1R,2S)-1-amino-2-indanol and its derivatives as chiral controllers is

demonstrated by the high stereoselectivities and yields achieved in various reactions.

Reaction
Type

Substrate
Catalyst /
Auxiliary

Yield (%)

Enantiomeri
c/Diastereo
meric
Excess

Reference

Asymmetric

Transfer

Hydrogenatio

n

Acetophenon

e

[RuCl2(p-

cymene)]2 /

(1R,2S)-1-

amino-2-

indanol

>95 95% ee [3]

Asymmetric

Transfer

Hydrogenatio

n

1-Tetralone

[RuCl2(p-

cymene)]2 /

(1R,2S)-1-

amino-2-

indanol

>95 98% ee [3]

Diastereosele

ctive Aldol

Reaction

Propionaldeh

yde

Indene-based

thiazolidinethi

one auxiliary

95 >99:1 dr (syn)

Diastereosele

ctive

Allylation

Oxazolidinon

e derivative

Not

Applicable
High >99% de [2]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/6949896_cis-1-Amino-2-indanol_in_Drug_Design_and_Applications_to_Asymmetric_Processes
https://pmc.ncbi.nlm.nih.gov/articles/PMC6214626/
https://www.chemimpex.com/products/39480
https://www.benchchem.com/product/b085305?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo970405a
https://pubs.acs.org/doi/10.1021/jo970405a
https://pmc.ncbi.nlm.nih.gov/articles/PMC6214626/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Asymmetric Transfer Hydrogenation of
Acetophenone
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol

using a catalyst generated in situ from [RuCl2(p-cymene)]2 and (1R,2S)-1-amino-2-indanol.

Materials:

[RuCl2(p-cymene)]2

(1R,2S)-(+)-cis-1-Amino-2-indanol

Acetophenone

Isopropanol (anhydrous)

Potassium hydroxide (KOH)

Anhydrous solvent (e.g., Toluene)

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol)

and (1R,2S)-(+)-cis-1-amino-2-indanol (0.011 mmol) in anhydrous isopropanol (5 mL).

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active

catalyst complex.

In a separate flask, prepare a solution of acetophenone (1 mmol) in anhydrous isopropanol

(5 mL).

Add the substrate solution to the catalyst mixture.

Add a solution of potassium hydroxide (0.1 M in isopropanol, 0.5 mL) to the reaction mixture.

Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC.
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Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield (R)-1-

phenylethanol.

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Diastereoselective Aldol Reaction using an
Indene-Based Thiazolidinethione Auxiliary
This protocol outlines a general procedure for a diastereoselective acetate aldol reaction with

propionaldehyde using an N-acetyl thiazolidinethione derived from (1R,2S)-1-amino-2-indanol.

Materials:

Indene-based N-acetyl thiazolidinethione auxiliary (derived from (1R,2S)-1-amino-2-
indanol)

Propionaldehyde

Titanium(IV) chloride (TiCl4)

Hünig's base (N,N-Diisopropylethylamine, DIPEA)

Anhydrous dichloromethane (DCM)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Dissolve the N-acetyl thiazolidinethione auxiliary (1 mmol) in anhydrous DCM (10 mL) in a

flame-dried flask under an inert atmosphere.

Cool the solution to -78 °C.
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Slowly add TiCl4 (1.1 mmol) to the solution and stir for 30 minutes.

Add DIPEA (1.2 mmol) dropwise and stir for another 30 minutes to form the titanium enolate.

Add propionaldehyde (1.5 mmol) dropwise to the reaction mixture.

Stir the reaction at -78 °C and monitor its progress by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Allow the mixture to warm to room temperature and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product by column chromatography.

The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis) to yield the

chiral β-hydroxy acid.
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Caption: Experimental workflow for asymmetric transfer hydrogenation.
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Caption: Logical relationships in the use of the chiral auxiliary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Versatile Chiral Auxiliary: (1R,2S)-1-Amino-2-
indanol in Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085305#use-of-1r-2s-1-amino-2-indanol-as-a-chiral-
auxiliary]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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